BenchChemオンラインストアへようこそ!

HLCL-61

PRMT5 Histone Methyltransferase Selectivity

HLCL-61 is the only PRMT5 inhibitor mechanistically validated against the miR-29b/Sp1/FLT3 regulatory axis in AML—directly replicating Tarighat et al. (Leukemia 2016). Its carbazole scaffold is structurally orthogonal to pyrimidine- and quinazolinone-based chemotypes, eliminating scaffold-specific artifacts. Unique selectivity spares PRMT1, CARM1/PRMT4, and PRMT7 at concentrations up to 100 µM, ensuring clean interpretation of symmetric vs. asymmetric arginine methylation dynamics. For labs replicating published AML datasets, substituting with newer PRMT5 inhibitors (GSK3326595, EPZ015666, JNJ-64619178) introduces confounding variables. Procure HLCL-61 to ensure experimental continuity and target specificity.

Molecular Formula C23H24N2O
Molecular Weight 344.4 g/mol
CAS No. 586395-74-6
Cat. No. B3029215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHLCL-61
CAS586395-74-6
Molecular FormulaC23H24N2O
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=C(C=C2)CNCC3=CC=CC=C3OC)C4=CC=CC=C41
InChIInChI=1S/C23H24N2O/c1-3-25-21-10-6-5-9-19(21)20-14-17(12-13-22(20)25)15-24-16-18-8-4-7-11-23(18)26-2/h4-14,24H,3,15-16H2,1-2H3
InChIKeyFIOIJUCPVZEPFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HLCL-61 (CAS 586395-74-6): First-in-Class PRMT5 Inhibitor for AML Research – Structural Identity, Selectivity Profile, and Procurement Differentiation


HLCL-61 (free base CAS 586395-74-6; hydrochloride salt CAS 1158279-20-9) is a carbazole-based small-molecule inhibitor of protein arginine methyltransferase 5 (PRMT5) [1]. It was identified as the first-in-class pharmacologic PRMT5 inhibitor through high-throughput screening and is primarily deployed as a research tool in acute myeloid leukemia (AML) studies [2]. The compound selectively blocks symmetric arginine dimethylation of histone substrates H3 and H4 via PRMT5 inhibition, exhibiting no activity against type I PRMTs (PRMT1, PRMT4) or type II PRMT7 in enzymatic assays . Its molecular weight is 344.46 (free base) / 380.91 (HCl salt), and it is supplied as an off-white solid with high purity (≥98% by HPLC) from multiple reputable vendors [3].

HLCL-61 vs. Next-Generation PRMT5 Inhibitors: Why Potency Alone Does Not Justify Substitution in AML-Focused Research Programs


Despite the availability of structurally distinct PRMT5 inhibitors with nanomolar biochemical potency (e.g., GSK3326595, EPZ015666, JNJ-64619178), HLCL-61 retains a unique and non-interchangeable role in AML research due to three orthogonal factors . First, HLCL-61 is the only PRMT5 inhibitor for which a direct mechanistic link to the miR-29b/Sp1/FLT3 regulatory axis has been experimentally established in primary AML blasts and cell lines [1]. Second, HLCL-61 exhibits a distinct cellular selectivity profile that spares PRMT1, PRMT4, and PRMT7 at concentrations up to 100 µM—a feature that is not uniformly conserved among newer PRMT5 inhibitors . Third, as a first-in-class tool compound with extensive literature validation, HLCL-61 provides a reproducible baseline for comparative studies that cannot be achieved by substituting with later-generation, structurally unrelated inhibitors that engage PRMT5 via different binding modes and off-target landscapes [2].

HLCL-61 Comparative Evidence Matrix: Quantitative Differentiation from Key PRMT5 Inhibitor Alternatives


Target Selectivity: Isoform Discrimination Against PRMT1, PRMT4, and PRMT7 at Concentrations Exceeding Cellular IC50

HLCL-61 demonstrates complete isoform selectivity for PRMT5 over PRMT1, PRMT4 (CARM1), and PRMT7 in enzymatic assays. At concentrations up to 100 µM—a range 6- to 25-fold higher than its cellular IC50 in AML cells—no inhibitory activity was detected against any of the tested type I or type II PRMT family members [1]. In contrast, newer PRMT5 inhibitors such as GSK3326595 exhibit >4,000-fold biochemical selectivity across a panel of 20 methyltransferases but do not consistently report the same absolute lack of activity at high concentrations in cellular assays [2].

PRMT5 Histone Methyltransferase Selectivity Enzymatic Assay

Cellular Anti-Proliferative Activity in AML: Quantitative IC50 Comparison with GSK3326595 and EPZ015666 Across AML Cell Lines

HLCL-61 inhibits AML cell line growth with IC50 values of 7.21–21.46 µM in established lines and 3.98–8.72 µM in primary patient-derived blasts [1]. In the MV4-11 and THP-1 AML models, 48-hour treatment with HLCL-61 yielded IC50s of 14.12 µM and 16.74 µM, respectively [2]. By comparison, GSK3326595 (EPZ015938) exhibits nanomolar biochemical potency (IC50 ≈ 6.2 nM) and suppresses proliferation of lymphoma cell lines at sub-micromolar concentrations, while EPZ015666 (GSK3235025) demonstrates cellular IC50s ranging from 0.8–3.9 µM in breast cancer lines . However, HLCL-61 remains the only PRMT5 inhibitor with directly reported IC50 values across both FLT3-WT (6.3 µM) and FLT3-ITD (8.72 µM) primary AML blast subpopulations [2].

Acute Myeloid Leukemia PRMT5 Cell Viability IC50

Mechanistic Differentiation: Unique Regulation of the miR-29b/Sp1/FLT3 Axis Not Recapitulated by Nanomolar PRMT5 Inhibitors

HLCL-61 treatment of AML cells results in a significant increase in miR-29b expression and concomitant suppression of Sp1 and FLT3 protein levels, with detectable effects on histone symmetric dimethylation within 12 hours of exposure [1]. This regulatory axis—PRMT5 → miR-29b silencing → Sp1 accumulation → FLT3 transcriptional activation—was elucidated using HLCL-61 as the chemical probe . Neither GSK3326595 nor EPZ015666 has published data demonstrating engagement of this specific miR-29b/Sp1/FLT3 pathway, as their mechanistic characterization has focused on alternative splicing regulation (MDM4) or direct tumor cell proliferation without pathway-specific validation in AML [2].

miR-29b FLT3 AML Epigenetics PRMT5

Chemical Structure Class Differentiation: Carbazole Core vs. Pyrimidine- and Tetrahydroisoquinoline-Based PRMT5 Inhibitors

HLCL-61 features a 9-ethyl-9H-carbazole core linked to a 2-methoxybenzylamine moiety, representing a carbazole-based chemotype that is structurally distinct from all later-generation PRMT5 inhibitors [1]. GSK3326595 (pemrametostat) contains a pyrimidine-4-carboxamide core with a tetrahydroisoquinoline side chain; EPZ015666 is a pyrazolo-pyrimidine derivative; JNJ-64619178 (onametostat) incorporates a quinazolinone scaffold . This structural divergence translates to different binding modes within the PRMT5 active site and distinct physicochemical properties, including HLCL-61's higher DMSO solubility (76 mg/mL) compared to GSK3326595 (91 mg/mL) but markedly different aqueous solubility profiles .

Chemical Scaffold Carbazole PRMT5 Inhibitor Medicinal Chemistry

First-in-Class Status and Literature Validation Depth: HLCL-61 as the Benchmark PRMT5 Chemical Probe in AML Research

HLCL-61 was reported as the first small-molecule PRMT5 inhibitor in 2015, preceding GSK3326595 (2018), EPZ015666 (2015 but distinct chemical series), and JNJ-64619178 (2019) [1]. As of 2026, HLCL-61 has been cited in over 50 primary research publications specifically validating the PRMT5-miR-29b-FLT3 axis and is used as the benchmark PRMT5 inhibitor in AML-focused studies [2]. Newer inhibitors, while more potent, lack equivalent literature depth in the AML disease context and have been primarily characterized in mantle cell lymphoma, breast cancer, or solid tumor models [3].

First-in-Class Chemical Probe PRMT5 AML Literature Validation

HLCL-61 Procurement Scenarios: When This First-in-Class PRMT5 Inhibitor Provides Distinct Scientific Value


Validation of the PRMT5/miR-29b/Sp1/FLT3 Axis in AML Cellular Models

HLCL-61 is the definitive chemical probe for experiments designed to interrogate the PRMT5-mediated silencing of miR-29b and the consequent activation of Sp1 and FLT3 in AML. Treatment of MV4-11 or THP-1 cells with 25–50 µM HLCL-61 for 48 hours recapitulates the published mechanistic data, including increased miR-29b expression and decreased FLT3 protein levels [1]. Substitution with GSK3326595 or EPZ015666 is not advised as these inhibitors have not been validated in this specific pathway context [2].

Isoform-Selective PRMT5 Inhibition in Assays Requiring Exclusion of PRMT1/PRMT4/PRMT7 Activity

In cellular assays where inhibition of type I PRMTs (PRMT1, CARM1/PRMT4) or type II PRMT7 would confound interpretation, HLCL-61 provides a high degree of target selectivity. At concentrations up to 100 µM—6- to 25-fold above its cellular IC50—HLCL-61 does not inhibit PRMT1, PRMT4, or PRMT7 . This selectivity window is particularly valuable when studying symmetric vs. asymmetric arginine methylation dynamics or when using chemical probes to dissect PRMT isoform-specific functions .

Comparative Studies Requiring a Structurally Distinct Carbazole-Based PRMT5 Inhibitor

When designing combination studies or investigating structure-activity relationships across PRMT5 inhibitors, HLCL-61 offers a carbazole scaffold that is orthogonal to the pyrimidine-based (GSK3326595) and quinazolinone-based (JNJ-64619178) chemotypes [3]. This structural divergence may result in distinct off-target profiles and cellular penetration characteristics, making HLCL-61 the appropriate selection for studies aiming to exclude scaffold-specific artifacts .

Reproducibility of Published AML PRMT5 Inhibition Studies

For laboratories aiming to replicate or extend published findings from the Tarighat et al. Leukemia 2016 study or subsequent AML-focused PRMT5 research, procurement of HLCL-61 from the same commercial sources (e.g., Selleck, MedChemExpress, Cayman Chemical) ensures consistency with the literature [4]. Substituting with structurally or mechanistically distinct PRMT5 inhibitors introduces experimental variables that preclude direct comparison to established datasets [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for HLCL-61

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.